3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene
Description
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-prop-2-enoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6O/c1-2-3-13-4(5(7,8)9)6(10,11)12/h2,4H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCRSUUXCAHZSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00613735 | |
| Record name | 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00613735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150771-44-1 | |
| Record name | 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00613735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with Allyl Bromide
A widely employed method involves the reaction of 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) with allyl bromide in the presence of a base. The process leverages the high acidity of HFIP (pKa ≈ 9–10), which facilitates deprotonation even under mild conditions. Potassium carbonate (K₂CO₃) serves as the base of choice due to its moderate strength and compatibility with aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Typical Procedure:
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HFIP (1.0 equiv) and allyl bromide (1.2 equiv) are dissolved in anhydrous DCM.
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K₂CO₃ (2.0 equiv) is added, and the mixture is stirred at room temperature for 12–24 hours.
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The reaction is quenched with water, and the organic layer is separated, dried over MgSO₄, and concentrated.
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Purification via fractional distillation yields the product as a colorless liquid (boiling point: 85–90°C at 760 mmHg).
Key Considerations:
-
Excess allyl bromide ensures complete conversion of HFIP, which is critical due to competing side reactions such as oligomerization.
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Anhydrous conditions prevent hydrolysis of the allyl bromide.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers an alternative route, particularly for substrates sensitive to strong bases. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate the coupling between HFIP and allyl alcohol.
Reaction Conditions:
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HFIP (1.0 equiv), allyl alcohol (1.1 equiv), DEAD (1.2 equiv), and PPh₃ (1.2 equiv) in THF.
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Stirred at 0°C to room temperature for 6–8 hours.
Advantages:
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Avoids harsh basic conditions, reducing side reactions.
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High stereochemical control, though less relevant for this non-chiral product.
Limitations:
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Higher cost due to stoichiometric use of DEAD and PPh₃.
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Requires meticulous removal of byproducts (e.g., hydrazine derivatives) during purification.
Industrial Production Techniques
Continuous Flow Synthesis
Industrial-scale production often adopts continuous flow reactors to enhance safety and efficiency. A representative setup involves:
Process Parameters:
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Reactor Type: Tubular reactor with static mixers.
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Temperature: 50–60°C (optimized for reaction rate and side-product suppression).
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Residence Time: 10–15 minutes.
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Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate the reaction in biphasic systems.
Benefits:
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Improved heat dissipation mitigates risks associated with exothermic reactions.
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Higher throughput compared to batch processes.
Catalytic Methods
Recent advances focus on catalytic systems to reduce reagent waste. For example, palladium-catalyzed coupling reactions between HFIP derivatives and allylic substrates have been explored, though yields remain moderate (50–60%).
Example Protocol:
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HFIP (1.0 equiv), allyl acetate (1.5 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) in toluene.
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Heated at 80°C for 8 hours under nitrogen.
Purification and Characterization
Distillation
Fractional distillation under reduced pressure (30–40 mmHg) is the primary purification method, exploiting the compound’s volatility. Purity ≥98% is typically achieved, as confirmed by gas chromatography (GC).
Analytical Techniques
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NMR Spectroscopy:
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¹H NMR (CDCl₃): δ 5.8–6.0 (m, 1H, CH₂=CH–), 5.2–5.4 (m, 2H, CH₂=CH–), 4.7–4.9 (m, 1H, OCH(CF₃)₂).
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¹⁹F NMR (CDCl₃): δ -72.5 (s, 6F, CF₃).
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Mass Spectrometry:
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EI-MS: m/z 210 [M]⁺.
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Comparative Analysis of Methods
| Method | Yield | Conditions | Scalability | Cost |
|---|---|---|---|---|
| Nucleophilic Substitution | 75–85% | Room temperature, DCM | High | Low |
| Mitsunobu Reaction | 65–75% | 0°C to RT, THF | Low | High |
| Continuous Flow | 80–90% | 50–60°C, flow reactor | Very High | Moderate |
| Palladium Catalysis | 50–60% | 80°C, toluene | Moderate | High |
Challenges and Optimization Strategies
Side Reactions
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Oligomerization of Allyl Bromide: Minimized by using excess HFIP and controlled addition rates.
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Hydrolysis: Avoided by stringent drying of reagents and solvents.
Solvent Selection
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Polar Aprotic Solvents (DCM, THF): Preferred for their ability to dissolve both HFIP and bases.
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Non-Polar Solvents (Toluene): Used in catalytic methods to stabilize palladium complexes.
Chemical Reactions Analysis
Types of Reactions
3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, especially at the allylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols.
Scientific Research Applications
Physicochemical Properties
The compound exhibits several notable properties:
- Molecular Weight : 182.11 g/mol
- Boiling Point : Specific boiling point data is not widely reported but fluorinated compounds generally have higher boiling points due to strong intermolecular forces.
- Solubility : It is expected to have low solubility in water but good solubility in organic solvents due to its fluorinated nature.
Fluorinated Materials
Fluorinated compounds like 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene are used to enhance the properties of polymers. They can improve thermal stability and chemical resistance in coatings and adhesives. The incorporation of this compound into polymer matrices can lead to materials with superior performance in harsh environments.
Pharmaceuticals
The unique electronic properties of fluorinated compounds can significantly influence biological activity. Research indicates that the introduction of fluorine atoms can enhance the pharmacokinetic properties of drug candidates. This compound may serve as a precursor or intermediate in the synthesis of novel pharmaceuticals, particularly those targeting specific biological pathways where fluorination enhances efficacy.
Chemical Synthesis
In organic synthesis, 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene can act as a reagent or solvent. Its ability to stabilize reactive intermediates makes it valuable in reactions requiring controlled conditions. Studies have shown that using such fluorinated solvents can lead to cleaner reactions with higher yields.
Case Study 1: Polymer Enhancement
A study explored the use of 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene in poly(methyl methacrylate) (PMMA) composites. The results demonstrated improved thermal stability and reduced flammability compared to non-fluorinated counterparts. The incorporation of this compound allowed for applications in aerospace and automotive industries where material performance under extreme conditions is critical.
Case Study 2: Drug Development
In drug design research focusing on antiviral agents, derivatives of 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene were synthesized and evaluated for their activity against viral infections. The introduction of the hexafluoropropanoyl group was found to enhance binding affinity to viral proteins compared to non-fluorinated analogs. This led to the identification of promising candidates for further development.
Mechanism of Action
The mechanism by which 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene exerts its effects is largely dependent on its chemical structure. The presence of fluorine atoms enhances the compound’s stability and reactivity. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- The target compound shares the hexafluoroisopropyl moiety with HFIP but differs in the ether linkage and propene backbone.
- Compared to HFP and HFO-1234ze, it is less fluorinated but incorporates an oxygen atom, altering polarity and reactivity.
Physical and Chemical Properties
Key Observations :
- The target compound’s boiling point is expected to be higher than HFP and HFO-1234ze due to its larger molecular size and oxygen atom.
- Its alkene group enables reactivity distinct from saturated analogs like HFIP or 1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane.
Biological Activity
3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene is a fluorinated compound that has garnered attention for its potential biological activities. Its unique structure allows it to interact with biological systems in ways that could be beneficial for therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
The molecular formula of 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene is , with a molar mass of approximately 294.15 g/mol. The compound features a hexafluoropropyl group that imparts unique properties, such as increased hydrophobicity and potential interactions with lipid membranes.
The biological activity of this compound is largely attributed to its ability to induce conformational changes in proteins and peptides. Research indicates that fluorinated alcohols like hexafluoroisopropanol (HFIP), a related compound, can alter protein structures by promoting α-helical formations and destabilizing β-sheet structures. This property makes it particularly interesting in the context of neurodegenerative diseases and prion-related disorders .
Table 1: Comparison of Biological Activities
Anti-Prion Activity
A study investigating the effects of HFIP on prion diseases demonstrated that HFIP could reduce the protease resistance of the abnormal prion protein (PrP^Sc) in neuroblastoma cells (ScN2a). When treated with HFIP at concentrations between 15 mM and 20 mM for 24 hours, there was a significant reduction in PrP^Sc levels without affecting cell viability at lower concentrations . This suggests that compounds like 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene may have similar therapeutic potential.
Cytotoxicity and Therapeutic Window
While HFIP shows promise as a therapeutic agent due to its ability to cross the blood-brain barrier and induce beneficial protein conformations, its cytotoxicity increases significantly at higher concentrations. The therapeutic window is narrow; thus, derivatives or analogs may be needed to enhance efficacy while minimizing toxicity .
Q & A
Q. What are the critical safety considerations when handling 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene in laboratory settings?
The compound exhibits acute toxicity (oral, dermal), severe skin/eye irritation, and respiratory hazards . Methodological precautions include:
- Personal protective equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.
- Emergency protocols: For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for ≥15 minutes .
- Storage: Keep in sealed containers at <50°C, away from ignition sources, and in ventilated areas to prevent vapor accumulation .
Q. How can researchers verify the purity and structural integrity of this fluorinated ether?
Advanced spectroscopic techniques are essential:
- 19F-NMR and 13C-NMR: Characterize fluorine environments and carbon backbone. For example, 282 MHz 19F-NMR resolves CF3 and ether-linked fluorine groups .
- GC-MS: Detect impurities using derivatization protocols (e.g., LiChropur™ columns) .
- Elemental analysis: Confirm molecular formula (e.g., C5HF11O) against theoretical values .
Q. What synthetic routes are reported for this compound?
Key methods include:
- Radical-polar crossover reactions: Utilize photoredox catalysis to introduce fluorinated groups. For example, nucleophilic fluorination of redox-active esters under blue LED light .
- Etherification: React hexafluoroisopropanol derivatives with allyl halides in anhydrous dichloromethane, using triphosgene as a coupling agent .
Advanced Research Questions
Q. How does the electron-withdrawing nature of the hexafluoroisopropyl group influence the compound’s reactivity in cycloaddition reactions?
The -CF3 groups enhance electrophilicity, enabling participation in [4+3] cycloadditions with silylated dienes. For example, the compound acts as a dienophile, forming bicyclic adducts (e.g., methyl 7-azabicyclo[4.3.1]deca-3,8-diene derivatives) with high diastereoselectivity (83:16:1 isomer ratio) . Reaction optimization requires:
Q. What computational strategies are effective in predicting the environmental persistence of this compound?
Regulatory assessments (e.g., ECHA guidelines) recommend:
- PBT/vPvB analysis: Evaluate persistence (P), bioaccumulation (B), and toxicity (T) using QSAR models. Compare to structurally similar SVHCs (e.g., perfluorobutane sulfonic acid) .
- Hydrolysis studies: Simulate aqueous stability at varying pH levels. The compound’s ether linkage is susceptible to hydrolysis, forming HF and carbonyl byproducts .
Q. How can contradictions in acute toxicity data be resolved during risk assessment?
Discrepancies in LD50 values (oral vs. dermal) arise from differences in absorption rates. Mitigation strategies include:
- In vitro assays: Use human keratinocyte models (HaCaT cells) to quantify skin irritation potential .
- In silico modeling: Apply Read-Across approaches with analogs (e.g., hexafluoroisopropyl acrylate) to extrapolate toxicity endpoints .
Methodological Tables
Table 1. Key Physicochemical Properties
| Property | Value |
|---|---|
| Boiling Point | 41.0°C |
| Melting Point | 8–9°C |
| Molecular Weight | 286.0433 g/mol |
| Vapor Pressure | Not reported; analog (HFIP): 40 mmHg @ 20°C |
Table 2. Hazard Codes and Mitigation
| Code | Hazard | Precautionary Measure |
|---|---|---|
| H314 | Severe skin burns/eye damage | Use chemical-resistant PPE |
| H335 | Respiratory irritation | Implement local exhaust ventilation |
| H412 | Harmful to aquatic life | Avoid discharge into waterways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
